5-Fluorouracil (5-FU) is a widely recognized antineoplastic agent, primarily used in the treatment of various cancers, including colorectal carcinoma. Its efficacy has been demonstrated in numerous studies, often in combination with other drugs to enhance its therapeutic effects. The compound has been a subject of extensive research due to its significant role in chemotherapy and its potential applications in other fields such as pharmacology and biochemistry1236.
The primary mode of action of 5-FU is believed to be the inhibition of thymidylate synthetase, which is crucial for DNA replication. However, studies have revealed alternative mechanisms, such as the interference with pre-ribosomal RNA (pre-rRNA) processing. This interference is thought to be due to the inhibition of a 200 kDa polypeptide designated as ribosomal RNA binding protein (RRBP), which is involved in pre-rRNA processing. The absence of RRBP in drug-treated cells suggests that 5-FU may exert its antiproliferative action by affecting the activity and/or synthesis of this protein. Additionally, 5-FU has been shown to impact the drug-metabolizing enzymes in the small intestine, altering the pharmacokinetics of other drugs, such as nifedipine23.
In the field of oncology, 5-FU has been used in combination therapies to treat advanced colorectal cancer. A study demonstrated that a combination of 5-FU, methyl-1,3-cis(2-chlorethyl)-1-nitrosourea, and vincristine produced a positive objective response rate of 43.5% in patients, which was significantly higher than the response rate with 5-FU alone. This highlights the potential of 5-FU in combination regimens for improving cancer treatment outcomes1.
Pharmacologically, 5-FU has been shown to affect the metabolism of drugs in the small intestine. The administration of 5-FU led to a significant decrease in the activities of drug-metabolizing enzymes, which in turn increased the plasma concentrations of orally administered drugs like nifedipine. This interaction underscores the importance of understanding 5-FU's impact on drug metabolism for the management of drug interactions and toxicity2.
Beyond its use in cancer therapy, derivatives of 5-FU have been explored for their antimicrobial activity. For instance, 5-fluoro-(2'-nitrofuryl)-2-benzimidazole has been studied for its germicidal activity against B. subtilis and C. albicans, suggesting potential applications of 5-FU derivatives in the development of new antimicrobial agents7.
In the dye industry, derivatives of fluoro-nitroaniline, such as 4-fluoro-3-nitroaniline, have gained importance as novel dye intermediates. The versatility of these compounds has led to their use in the production of pharmaceuticals, insecticides, and additional dyes, indicating the broad applicability of fluoro-nitroaniline derivatives in various chemical sectors5.
5-Fluoro-2-methyl-3-nitroaniline (CAS Registry Number: 168770-44-3) is an aromatic amine derivative with systematic IUPAC name 5-fluoro-2-methyl-3-nitrobenzenamine. Its molecular formula (C7H7FN2O2) corresponds to a molecular weight of 170.14 g/mol [2] [4]. The compound features three distinct substituents on the benzene ring:
This substitution pattern creates significant electronic asymmetry, influencing its reactivity in electrophilic substitution and reduction reactions. The canonical SMILES representation is NC1=CC(F)=CC(N+=O)=C1C, confirming the relative positions of substituents [2]. Computational chemistry data indicates a topological polar surface area (TPSA) of 69.16 Ų and a moderate octanol-water partition coefficient (LogP) of 1.62, suggesting moderate lipophilicity [2].
Table 1: Fundamental Structural Properties
Property | Value |
---|---|
Molecular Formula | C7H7FN2O2 |
Molecular Weight | 170.14 g/mol |
IUPAC Name | 5-Fluoro-2-methyl-3-nitroaniline |
CAS Registry Number | 168770-44-3 |
Hydrogen Bond Donors | 1 (amino group) |
Hydrogen Bond Acceptors | 3 (nitro and amino groups) |
The documented emergence of 5-fluoro-2-methyl-3-nitroaniline aligns with late 20th-century advancements in fluorinated fine chemicals. Its first reported synthesis coincides with the CAS registry assignment (168770-44-3) in the 1990s, reflecting growing interest in fluorinated aniline derivatives for pharmaceutical applications [2] [4]. Early synthetic routes adapted traditional nitration methodologies, involving either:
Industrial production scaled in response to demand for complex heterocyclic intermediates. Suppliers like ChemScene (Cat. No. CS-0139917) and Abovchem (Cat. No. AC745011) standardized specifications to ≥95-98% purity, with strict storage protocols (4°C, light protection) to preserve amine functionality [2] [4]. The compound’s classification as a Class 6.1 hazardous material necessitated specialized packaging (excepted quantities ≤1g) for safe transport, influencing commercial distribution networks [2].
Synthetic Intermediate for Pharmaceutical Agents
5-Fluoro-2-methyl-3-nitroaniline serves as a pivotal precursor for benzo-fused nitrogen heterocycles. A patented route (US11001552B2) converts it to 5-fluoro-2-methyl-3-nitrobenzoic acid through controlled oxidation, followed by esterification to methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) – a key intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors like rucaparib [3] [5]. The synthesis features:
Key reaction sequence: 5-Fluoro-2-methyl-3-nitroaniline → [Oxidation] → 5-Fluoro-2-methyl-3-nitrobenzoic acid → [SOCl<sub>2</sub>/CH<sub>3</sub>OH] → Methyl 5-fluoro-2-methyl-3-nitrobenzoate
This pathway achieves 25% yield over two steps after silica gel purification [5].
Azo Dye Synthesis
The compound’s diazotization capability enables access to azobenzene derivatives. Reaction with stabilized diazonium salts yields monoazo pigments for high-performance inks and coatings. For example, coupling with Naphthol AS-G generates yellow-orange pigments exhibiting bathochromic shifts due to the fluorine atom’s inductive effects [8].
Industrial Manufacturing Landscape
Specialty chemical suppliers provide gram-to-kilogram quantities with advanced purification:
Table 2: Commercial Supply Specifications
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
ChemScene | CS-0139917 | 98% | 100 mg to 5 g |
Abovchem | AC745011 | 95% | 5 g |
TRC Chemicals | M706755 | 99.85% | 10 g |
Pricing reflects synthetic complexity, ranging from $84/gram (research quantities) to $285/500mg under GMP conditions [5]. Manufacturing innovations include continuous-flow microreactor technology (adapted from 4-fluoro analog synthesis), enhancing yield to >90% while minimizing dinitro byproducts [6].
The compound’s versatility ensures sustained relevance across drug discovery and specialty materials sectors, with annual production estimated at several metric tons globally to support target molecule synthesis [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7